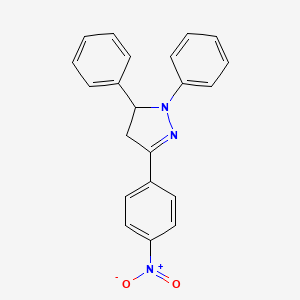![molecular formula C21H26N2OS B10883210 1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is a complex organic compound that features a spiro-quinazoline structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a cyclohexane ring and a quinazoline moiety. The presence of a phenyl group and a sulfanyl-ethanone side chain further enhances its chemical diversity.
Métodos De Preparación
The synthesis of 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the spiro-quinazoline core is formed by the aminomethylation of a precursor compound . The reaction typically uses formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains a viable approach for research purposes.
Análisis De Reacciones Químicas
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: While not widely used industrially, its synthesis and reactions provide valuable insights for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro-quinazoline structure may enable the compound to bind to these targets, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone include:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spiro-quinazoline core but differs in its substituents and overall structure.
1,2,3,4-Tetrahydroisoquinoline: Although structurally simpler, this compound also features a heterocyclic core and exhibits diverse chemical reactivity.
Propiedades
Fórmula molecular |
C21H26N2OS |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-phenyl-2-spiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane]-2-ylsulfanylethanone |
InChI |
InChI=1S/C21H26N2OS/c24-19(16-9-3-1-4-10-16)15-25-20-22-18-12-6-5-11-17(18)21(23-20)13-7-2-8-14-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,23) |
Clave InChI |
RFNZCPOJXGMAIO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3=C(CCCC3)NC(=N2)SCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883134.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10883146.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
